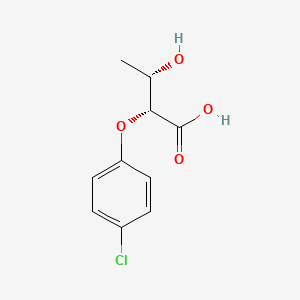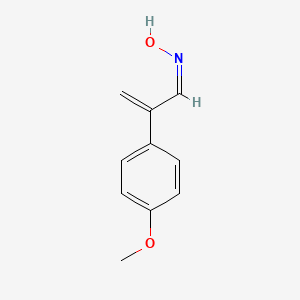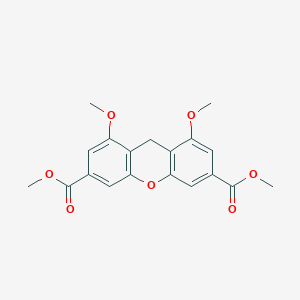![molecular formula C10H21NO4S B12533351 3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid CAS No. 819864-56-7](/img/structure/B12533351.png)
3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid is a chemical compound known for its use as a buffering agent in biochemistry. It is a nitrogen-containing organic sulfonic acid that helps maintain the pH of solutions, making it valuable in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid typically involves the reaction of cyclohexylamine with 3-chloropropane-1-sulfonic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine replaces the chlorine atom in 3-chloropropane-1-sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfonates.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. It is employed in:
Chemistry: As a buffering agent in various chemical reactions to maintain pH stability.
Biology: In cell culture media to provide a stable pH environment for cell growth.
Medicine: In pharmaceutical formulations to ensure the stability of active ingredients.
Industry: In the production of cosmetics and personal care products to maintain product stability.
Mécanisme D'action
The buffering action of 3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid is due to its ability to donate and accept protons, thereby maintaining the pH of the solution. The sulfonic acid group acts as a proton donor, while the amino group can accept protons, allowing the compound to resist changes in pH when acids or bases are added .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties but a different pH range.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): Commonly used in biological and biochemical research.
Uniqueness
3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid is unique due to its specific pH range and buffering capacity, making it suitable for applications requiring a stable pH environment in the range of 9.7-11.1 .
Propriétés
Numéro CAS |
819864-56-7 |
|---|---|
Formule moléculaire |
C10H21NO4S |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
3-[[1-(hydroxymethyl)cyclohexyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H21NO4S/c12-9-10(5-2-1-3-6-10)11-7-4-8-16(13,14)15/h11-12H,1-9H2,(H,13,14,15) |
Clé InChI |
AERUGIFIQGQOTM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CO)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol](/img/structure/B12533280.png)
![N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B12533289.png)
![1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate](/img/structure/B12533291.png)


![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)

![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)


